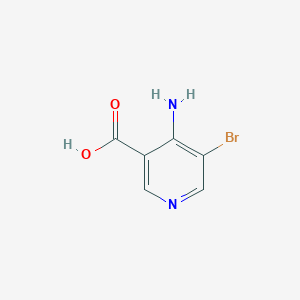

4-Amino-5-bromonicotinic acid

Vue d'ensemble

Description

4-Amino-5-bromonicotinic acid is not directly discussed in the provided papers, but it is structurally related to 4-aminonicotinic acid, which is a key synthetic intermediate for therapeutic drugs aimed at treating cardiovascular and cerebrovascular diseases . The presence of a bromine atom at the 5-position on the nicotinic acid ring would likely influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of 4-aminonicotinic acid, which is structurally similar to 4-amino-5-bromonicotinic acid, involves a novel four-step route starting from isoquinoline . The process begins with the oxidation of isoquinoline to yield 3,4-pyridine dicarboxylic acid. This intermediate then undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridine dicarboxylic anhydride. Subsequent ammonolysis and Hofmann rearrangement reactions introduce the amino group at the C(4) position, resulting in the formation of 4-aminonicotinic acid. The reaction conditions for the ammonolysis and Hofmann rearrangement have been optimized for large-scale production, highlighting the process's suitability for industrial applications due to its low cost, safe operation, and simple separation and purification steps .

Molecular Structure Analysis

While the molecular structure of 4-amino-5-bromonicotinic acid is not directly analyzed in the provided papers, the structural elucidation of related compounds, such as triorganotin derivatives of 4-aminobenzoate, has been reported . These studies involve crystal structure determinations and solid-state vibrational and gamma-emission spectroscopic evidence, which provide insights into the local and overall molecular structure of the compounds. The existence of more than one tin environment suggests different carboxylate coordination modes within these compounds . By analogy, the molecular structure of 4-amino-5-bromonicotinic acid would likely exhibit unique characteristics due to the presence of the bromine substituent.

Chemical Reactions Analysis

The chemical reactions involving 4-aminonicotinic acid derivatives, such as those used in the synthesis of triorganotin esters, indicate that the amino group can participate in various chemical transformations . Although the specific reactions of 4-amino-5-bromonicotinic acid are not detailed in the provided papers, the presence of both amino and bromo substituents would provide reactive sites for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-5-bromonicotinic acid can be inferred to some extent from the properties of 4-aminonicotinic acid. The high purity (98% HPLC) of the synthesized 4-aminonicotinic acid suggests that it has well-defined physical properties, which are crucial for its use as a pharmaceutical intermediate . The presence of a bromine atom in 4-amino-5-bromonicotinic acid would affect its physical properties, such as melting point, solubility, and stability, as well as its chemical reactivity, particularly in electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Photoluminescence and Micromorphology Control

4-Amino-5-bromonicotinic acid derivatives have been utilized in the synthesis of organic-inorganic molecular-based hybrid materials. These materials exhibit enhanced photophysical properties due to the intramolecular energy transfer process, leading to strong emissions in green, red, or blue. The modifications in 5-bromonicotinic acid allow for its integration into silica matrices, contributing to advancements in photoluminescence and the control of micromorphology in materials science (Wang, Yan, & Zhang, 2006).

Antibacterial Applications

The antibacterial activity of compounds derived from 5-bromonicotinic acid has been explored, demonstrating the potential of these compounds in medicinal chemistry. For instance, a specific derivative showed significant antibacterial properties, suggesting the utility of 4-Amino-5-bromonicotinic acid in the development of new antibacterial agents (Li, 2009).

Crystal Structure Investigations

Research on the crystal structures of 5-bromonicotinic acid and its solvates contributes to our understanding of molecular interactions and the design of materials with desired properties. Such studies have provided insights into the non-covalent interactions that govern the assembly of these compounds, offering a basis for the design of molecular materials with specific functions (Aakeröy, Beatty, Tremayne, Rowe, & Seaton, 2001).

Synthesis of Nicotinic Acid Derivatives

4-Amino-5-bromonicotinic acid has been central to the development of methodologies for the synthesis of highly substituted nicotinic acid derivatives. These derivatives have applications in pharmaceuticals and agrochemicals, showcasing the versatility of 4-Amino-5-bromonicotinic acid in synthetic organic chemistry (Kumar, Sawant, Chikhale, Karanjai, & Thomas, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWXBQBQGAZHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615664 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromonicotinic acid | |

CAS RN |

52834-08-9 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)